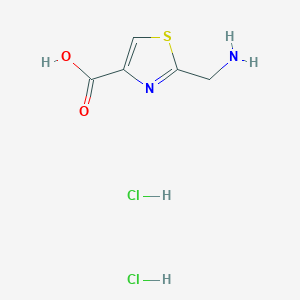
1-(4-氨基-1H-吡唑-1-基)吡啶-3-腈盐酸盐
描述
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings
科学研究应用
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other functional materials.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The compound’s interaction with its targets could lead to changes in the target’s function, ultimately influencing cellular processes.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and bacterial infections . The compound’s effects on these pathways could lead to downstream effects on cellular function and overall organism health.
Result of Action
Related compounds have been shown to have a variety of effects, such as anti-inflammatory, antitumor, and antibacterial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
生化分析
Biochemical Properties
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their activity and stability .
Cellular Effects
The effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division. Moreover, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and the presence of other substrates or inhibitors .
Transport and Distribution
The transport and distribution of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence cellular metabolism. The subcellular distribution of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride can determine its efficacy in modulating biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced nitrile derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- 4-amino-1H-pyrazole-3-carbonitrile
- 2-(4-amino-1H-pyrazol-1-yl)pyridine
Uniqueness
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile interactions with biological targets and makes it a valuable scaffold in drug design .
属性
IUPAC Name |
2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5.ClH/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14;/h1-3,5-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBYBAQBSAPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-43-6 | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone hydrobromide](/img/structure/B1379121.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

methanone hydrobromide](/img/structure/B1379128.png)






![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)


